Iso Cyclosporin H TFA Salt

Analytical chemistry Pharmaceutical quality control Mass spectrometry

Iso Cyclosporin H TFA Salt is an essential impurity reference standard for cyclosporin QC/AD method validation. Formed via N→O acyl rearrangement, it co-elutes with Cyclosporin H under standard HPLC, necessitating orthogonal methods (LC-DMS-MS or NMR) for resolution. The TFA salt form exhibits unique hygroscopicity and solubility, impacting handling and storage. This standard is critical for demonstrating method specificity and compliance with ICH guidelines in ANDA/DMF submissions. Do not substitute with free amine or other cyclosporin impurities.

Molecular Formula C₆₂H₁₁₁N₁₁O₁₂ .xTFA
Molecular Weight 1202.6111402
Cat. No. B1153980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Cyclosporin H TFA Salt
Synonyms(2S,3R,4R,6E)-3-Hydroxy-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-D-valine 11→1)-Lactone TFA Salt;  10-(N-Methyl-
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₂ .xTFA
Molecular Weight1202.6111402
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iso Cyclosporin H TFA Salt: Cyclosporin Impurity Reference Standard for Analytical Quality Control


Iso Cyclosporin H TFA Salt (CAS free amine: 83602-43-1) is an impurity and structural isomer of Cyclosporin H, a member of the cyclosporin family of cyclic undecapeptides . It is supplied as the trifluoroacetic acid (TFA) salt form with molecular formula C₆₂H₁₁₁N₁₁O₁₂·x(C₂HF₃O₂) and molecular weight 1202.61 + x(114.02) . The compound arises as a degradation product formed via N→O acyl rearrangement under acidic conditions, distinguishing it from the native cyclic peptide structure of Cyclosporin H [1]. The compound is utilized primarily as a reference standard in pharmaceutical analytical method development, quality control, and stability studies for cyclosporin formulations.

Iso Cyclosporin H TFA Salt: Why Substituting with Cyclosporin H or Other Cyclosporin Impurities Compromises Analytical Validity


Iso Cyclosporin H TFA Salt cannot be substituted with Cyclosporin H or other cyclosporin impurities in analytical applications due to its unique chromatographic behavior and salt form. As an N→O acyl rearrangement product, Iso Cyclosporin H exhibits chromatographic properties that closely approximate the parent compound Cyclosporin H, creating a high risk of co-elution under standard HPLC conditions [1]. This co-elution risk necessitates orthogonal analytical methods (LC-MS/MS with DMS separation or NMR confirmation) for definitive identification and quantification [2]. Additionally, the TFA salt form introduces distinct physicochemical properties—including hygroscopicity, altered solubility, and acid persistence—that affect sample handling, storage, and analytical method validation compared to the free amine form . Generic substitution with Cyclosporin H (free amine, CAS 83602-39-5) or Iso Cyclosporin A would fail to provide the appropriate reference for impurity profiling and regulatory submission requirements under ICH guidelines [2].

Iso Cyclosporin H TFA Salt: Quantitative Differentiation Evidence for Analytical and Procurement Decisions


Iso Cyclosporin H TFA Salt versus Cyclosporin H: Chromatographic Separation by Differential Mobility Spectroscopy (DMS)

Iso Cyclosporin H is a structural isomer of Cyclosporin H that cannot be distinguished by standard mass spectrometry alone. DMS coupled to MS enables separation of cyclosporin isomers including CycA, CycH (enantiomers), and isocyclosporin A (structural isomer). Iso Cyclosporin H requires orthogonal separation methods due to near-identical mass spectra and chromatographic co-elution risk with parent Cyclosporin H [1]. This analytical differentiation is critical for impurity profiling in pharmaceutical quality control [2].

Analytical chemistry Pharmaceutical quality control Mass spectrometry

Iso Cyclosporin H TFA Salt versus Cyclosporin H Free Amine: TFA Salt Form Differentiation

The TFA salt form of Iso Cyclosporin H exhibits distinct physicochemical properties compared to the free amine form (Cyclosporin H, CAS 83602-39-5). The compound is characterized as hygroscopic with storage requirements of -20°C under inert atmosphere , whereas Cyclosporin H free amine shows solubility in ethanol (20 mg/mL) and DMSO (40 mg/mL) with 36-month stability at -20°C . The TFA salt form demonstrates greater persistence under acidic and thermal conditions, directly impacting forced degradation study design and purification strategies [1].

Salt selection Physicochemical properties Sample handling

Cyclosporin H versus Cyclosporin A: FPR1 Antagonist Selectivity and Non-Immunosuppressive Profile

Cyclosporin H (the parent compound of Iso Cyclosporin H impurity) demonstrates a fundamentally different pharmacological profile from Cyclosporin A (CsA). While CsA binds with high affinity to cyclophilin (IC₅₀ = 130-420 nM) and exerts immunosuppressive effects via calcineurin inhibition, Cyclosporin H has extremely low affinity for cyclophilin and lacks immunosuppressive activity [1]. Cyclosporin H is instead a potent and selective competitive antagonist of formyl peptide receptor 1 (FPR1) with an IC₅₀ of 0.7 µM and Ki of 0.10 µM [2]. In functional assays, CsH (8-800 nmol/L) concentration-dependently inhibited FMLP-induced histamine release from basophils, whereas CsA at identical concentrations (8-800 nmol/L) had little inhibitory effect [1].

FPR1 antagonist Neutrophil biology Inflammation

Cyclosporin H versus Cyclosporin A: Lentiviral Transduction Enhancement in Hematopoietic Stem Cells

Cyclosporin H functions as a viral transduction enhancer that increases lentiviral transduction efficiency in human cord blood-derived hematopoietic stem and progenitor cells (HSPCs) up to 10-fold compared to untreated controls [1]. This enhancement occurs without immunosuppressive activity, distinguishing Cyclosporin H from Cyclosporin A which exerts immunosuppression through calcineurin inhibition [1]. Cyclosporin H displays an additive effect when combined with Rapamycin or Prostaglandin E2 in transduction enhancement protocols [1].

Gene therapy Hematopoietic stem cells Viral transduction

Cyclosporin H: P-Glycoprotein Binding Independent of Immunosuppressive Activity

Cyclosporin H binds directly to P-glycoprotein (the 170-kDa MDR efflux pump) and competes with cyclosporine A for P-glycoprotein binding despite lacking immunosuppressive activity [1]. Photoaffinity labeling studies using ³H-cyclosporine diazirine analogue demonstrated that binding to P-glycoprotein was competable by excess cyclosporine A and by the non-immunosuppressive cyclosporine H, establishing that P-glycoprotein binding is functionally decoupled from immunosuppressive potential [1]. This finding has implications for MDR reversal strategies in cancer chemotherapy.

Multidrug resistance P-glycoprotein Cancer pharmacology

Cyclosporin H versus Cyclosporin A: Absence of Cyclophilin Binding Confirms Non-Immunosuppressive Profile

Cyclosporin A (CsA) binds with high affinity to cyclophilin A (IC₅₀ = 130-420 nM), a critical step in the molecular mechanism of immunosuppressive action, whereas cyclosporin H (CsH) has extremely low affinity for cyclophilin [1]. This differential cyclophilin binding explains the lack of immunosuppressive activity of CsH despite structural similarity to CsA. The single substitution of L-methyl-valine at position 11 in CsA with its D-isomer in CsH is sufficient to abrogate cyclophilin binding while preserving other pharmacological activities including FPR1 antagonism and P-glycoprotein binding [1].

Cyclophilin Immunosuppression Mechanism of action

Iso Cyclosporin H TFA Salt: Primary Application Scenarios Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and ANDA/DMF Regulatory Submissions

Iso Cyclosporin H TFA Salt serves as a characterized reference standard for impurity profiling in cyclosporin drug product analysis. As a degradation product formed via N→O acyl rearrangement, it is essential for method validation, stability studies, and quality control supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) submissions [1]. The compound's chromatographic similarity to parent Cyclosporin H (co-elution risk) necessitates its inclusion as a reference to establish method specificity and demonstrate adequate separation under validated HPLC or LC-DMS-MS conditions [2].

Analytical Method Development for Cyclosporin Isomer Separation

Iso Cyclosporin H TFA Salt is a critical reference standard for developing and validating orthogonal analytical methods capable of resolving cyclosporin isomers. Standard MS alone cannot distinguish Iso Cyclosporin H from Cyclosporin H due to identical mass spectra; therefore, methods such as differential mobility spectroscopy (DMS) coupled to MS, or HPLC with NMR confirmation, are required [1]. The compound enables laboratories to establish system suitability parameters and demonstrate adequate resolution between structurally similar cyclosporin impurities [2].

Quality Control for Cyclosporin H Used in FPR1 Antagonist Research

For research laboratories utilizing Cyclosporin H as a selective FPR1 antagonist (IC₅₀ = 0.7 µM, Ki = 0.10 µM) without immunosuppressive activity, Iso Cyclosporin H TFA Salt provides the necessary impurity reference standard to verify compound identity and purity [1]. Given that Cyclosporin H inhibits FMLP-induced neutrophil activation at 8-800 nmol/L while Cyclosporin A at identical concentrations shows minimal effect, ensuring the absence of Iso Cyclosporin H contamination is critical for experimental reproducibility and data integrity [2].

Reference Standard for Cyclosporin H in Gene Therapy Viral Transduction Studies

In gene therapy research where Cyclosporin H is employed as a lentiviral transduction enhancer (up to 10-fold increase in human cord blood-derived HSPCs), Iso Cyclosporin H TFA Salt serves as a reference standard for analytical characterization of the parent compound [1]. The non-immunosuppressive profile of Cyclosporin H makes it particularly suitable for transduction enhancement without confounding immune modulation; analytical verification using the Iso Cyclosporin H impurity standard ensures compound integrity in these critical applications [1].

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